
N-Desmethyl Asenapine-d4 Hydrochloride
Descripción general
Descripción
“N-Desmethyl Asenapine-d4 Hydrochloride” is a metabolite of Asenapine . Asenapine is an atypical antipsychotic used for the treatment of schizophrenia . It is a stable isotope labelled compound, often used in neurology research . The molecular formula is C16H11D4Cl2NO and the molecular weight is 312.23 .
Synthesis Analysis
The synthesis of “N-Desmethyl Asenapine-d4 Hydrochloride” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular structure of “N-Desmethyl Asenapine-d4 Hydrochloride” is represented by the SMILES notation: ClC=1C=C2 [C@]3 ( [C@] (C=4C (OC2=CC1)=CC=CC4) (C (NC3 ( [2H]) [2H]) ( [2H]) [2H]) [H]) [H].Cl . The molecular formula is C16H11D4Cl2NO .Physical And Chemical Properties Analysis
The molecular weight of “N-Desmethyl Asenapine-d4 Hydrochloride” is 312.23 . The exact mass is 271.0763918 g/mol and the monoisotopic mass is 271.0763918 g/mol . The compound has a topological polar surface area of 21.3 Ų .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetic Studies
- Asenapine Metabolism and Pharmacokinetics : Asenapine, including its metabolites like N-Desmethyl Asenapine, is extensively studied for its metabolic pathways and pharmacokinetics. For instance, in a study investigating the pharmacokinetic interactions between asenapine and valproate, it was found that valproate significantly influences the metabolism of asenapine, affecting the formation of its metabolites such as N-Desmethyl Asenapine (Gerrits, Greef, Dogterom, & Peeters, 2012). Similarly, research on the quantification of asenapine and its metabolites, including N-Desmethyl Asenapine, in human plasma, provides insights into the drug's pharmacokinetics (de Boer, Meulman, Meijering, Wieling, Dogterom, & Lass, 2012).
Psychopharmacological Effects
- Asenapine's Receptor Profile and Effects : Research on asenapine's receptor affinity and functional characteristics reveals its psychopharmacologic properties. The study of these properties is crucial for understanding how metabolites like N-Desmethyl Asenapine might contribute to the drug's overall efficacy and safety profile in treating conditions like schizophrenia and bipolar disorder (Shahid, Walker, Zorn, & Wong, 2009).
Therapeutic Applications
- Asenapine in Treating Aggression and Schizophrenia : Studies have explored the effectiveness of asenapine, and by extension, its metabolites, in specific therapeutic applications. For example, asenapine has been investigated for its role in controlling physical aggression and acute agitation, providing insights into the potential applications of its metabolites in similar contexts (Amon, Johnson, & El-Mallakh, 2017).
Mecanismo De Acción
Target of Action
N-Desmethyl Asenapine-d4 Hydrochloride, also known as N-Desmethyl asenapine-d4 (hydrochloride), is a derivative of Asenapine . Asenapine exhibits high affinity for 5-HT 1A, 5-HT 1B, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 5-7, D 1-4, H 1 and, alpha 1 - and alpha 2 -adrenergic receptors ; it has moderate affinity for H 2 receptors . These receptors are primarily involved in the regulation of various neurotransmitters such as serotonin, dopamine, and histamine .
Mode of Action
Asenapine, the parent compound of N-Desmethyl Asenapine-d4 Hydrochloride, is an atypical antipsychotic multireceptor neuroleptic drug. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism , which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . The antagonist activity at histamine receptors is associated with sedation in patients .
Biochemical Pathways
The addition of serotonin antagonism to dopamine antagonism (classic neuroleptic mechanism) is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects as compared to typical antipsychotics .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of N-Desmethyl Asenapine-d4 Hydrochloride are likely similar to those of Asenapine, given their structural similarity. Asenapine is used for treatment in psychosis, schizophrenia and schizoaffective disorders, manic disorders, and bipolar disorders as monotherapy or in combination .
Action Environment
It’s known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Propiedades
IUPAC Name |
(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1/i8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMHDIXIDXKTN-NKWLCYSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747544 | |
| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Asenapine-d4 Hydrochloride | |
CAS RN |
1246820-54-1 | |
| Record name | (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



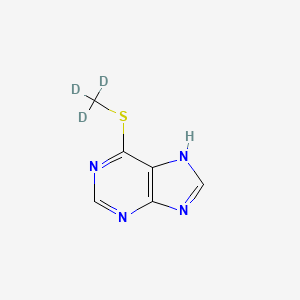
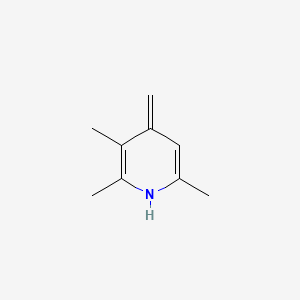
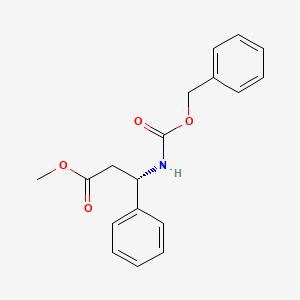

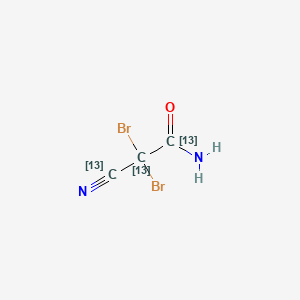
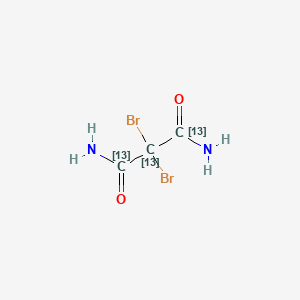
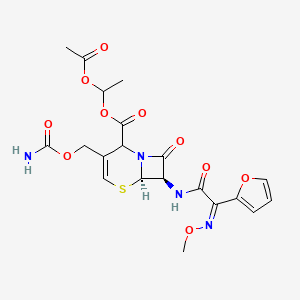

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)